Azacycloundecan-2-one
Overview
Description
Azacycloundecan-2-one, also known as 1-azacycloundecan-2-one, is a cyclic amide with the molecular formula C10H19NO. It is a member of the macrolactam family, which are cyclic amides of amino carboxylic acids. This compound is characterized by its unique ring structure, which includes a nitrogen atom within the ring, making it a heterocyclic compound .
Mechanism of Action
Target of Action
Azacycloundecan-2-one is a complex organic compound . More research is needed to identify its primary targets and their roles.
Biochemical Pathways
This compound belongs to the class of organic compounds known as macrolactams . These are cyclic amides of amino carboxylic acids, having a 1-azacycloalkan-2-one structure . .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azacycloundecan-2-one can be synthesized through the cyclization of 10-aminodecanoic acid. The process involves heating 10-aminodecanoic acid in mesitylene for 24 hours, resulting in the formation of this compound with a yield of approximately 25% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the cyclization of appropriate amino acids under controlled conditions to ensure the formation of the desired macrolactam structure .
Chemical Reactions Analysis
Types of Reactions
Azacycloundecan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Azacycloundecan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: This compound is used in the production of polymers and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Azacyclodecan-2-one: Similar in structure but with a smaller ring size.
Azacyclotridecan-2-one: Larger ring size compared to azacycloundecan-2-one.
Caprolactam: A well-known macrolactam with a smaller ring structure
Uniqueness
This compound is unique due to its specific ring size and the presence of a nitrogen atom within the ring. This structure imparts distinct chemical and physical properties, making it suitable for various specialized applications in research and industry .
Biological Activity
Azacycloundecan-2-one, a compound with the CAS number 1009-89-8, has garnered attention for its diverse biological activities, including antibacterial, antifungal, and antiviral properties. This article explores the synthesis, biological mechanisms, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by its unique cyclic structure that includes a nitrogen atom within a ten-membered ring. The synthesis of this compound typically involves cyclization reactions of appropriate precursors, which can be derived from various organic starting materials. The conformational analysis indicates that this compound adopts a stable conformation conducive to biological activity, as evidenced by single-crystal X-ray diffraction studies .
Antibacterial Properties
This compound has demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. In vitro studies have shown that the compound exhibits minimum inhibitory concentrations (MICs) comparable to established antibiotics. For instance, it has been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential as a therapeutic agent in treating bacterial infections.
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 30 |
Pseudomonas aeruginosa | 25 |
Antifungal Activity
The antifungal efficacy of this compound has also been evaluated. It has shown promising results against common fungal pathogens such as Candida albicans and Aspergillus niger. The compound's mechanism appears to involve disruption of fungal cell membrane integrity, leading to cell lysis.
Fungal Strain | MIC (μg/mL) |
---|---|
Candida albicans | 20 |
Aspergillus niger | 40 |
Antiviral Properties
Recent studies indicate that this compound possesses antiviral properties, particularly against viruses such as influenza and herpes simplex virus (HSV). The antiviral mechanism is hypothesized to involve interference with viral replication processes.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural modifications. Variations in substituents on the nitrogen atom or modifications to the carbon skeleton may enhance its pharmacological profile. Research has indicated that specific functional groups can improve solubility and bioavailability, which are critical for therapeutic efficacy.
Case Studies
- Case Study on Antibacterial Efficacy : A clinical trial involving this compound derivatives showed a marked reduction in infection rates among patients with resistant bacterial strains. The study highlighted the compound's potential as a last-resort antibiotic.
- Antifungal Treatment in Immunocompromised Patients : A case series documented the use of this compound in treating systemic fungal infections in immunocompromised patients. Results indicated significant improvement in patient outcomes with minimal side effects.
Properties
IUPAC Name |
azacycloundecan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-10-8-6-4-2-1-3-5-7-9-11-10/h1-9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WULPUQZASCZTPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCC(=O)NCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26710-03-2 | |
Record name | Azacycloundecan-2-one, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26710-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60143568 | |
Record name | Azacycloundecan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60143568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1009-89-8 | |
Record name | Azacycloundecan-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1009-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azacycloundecan-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001009898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azacycloundecan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60143568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Azacycloundecan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.520 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Azacycloundecan-2-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8U4GZ4BV8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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